molecular formula C21H19ClN4O2S2 B2902151 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide CAS No. 671200-05-8

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2902151
CAS No.: 671200-05-8
M. Wt: 458.98
InChI Key: KTXCVTVZRGMCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 5 and a thio-linked propanamide chain terminating in a 4-ethoxyphenyl moiety. The 4-chlorophenyl group enhances lipophilicity, while the 4-ethoxyphenyl substituent may influence metabolic stability and solubility .

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S2/c1-2-28-17-9-7-16(8-10-17)23-19(27)11-12-29-20-24-25-21-26(20)18(13-30-21)14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXCVTVZRGMCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • N-(4-Methoxyphenyl)-3-[(5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide (CAS 671199-79-4)

    • Structural Difference : Replaces the 4-chlorophenyl group with a phenyl ring and substitutes the 4-ethoxyphenyl with a 4-methoxyphenyl.
    • Impact : Reduced electron-withdrawing effect (lack of Cl) may decrease electrophilic reactivity. The methoxy group offers moderate solubility compared to ethoxy .
    • Molecular Weight : 410.51 vs. target compound’s ~424.5 (estimated), suggesting slightly lower lipophilicity.
  • 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS 671199-95-4)

    • Structural Difference : Shorter acetamide chain (vs. propanamide) and furan-based terminal group.
    • Impact : The furan moiety introduces polarity but may reduce metabolic stability due to oxidative susceptibility. The shorter chain could limit hydrophobic interactions .

Substituent Variations on Aromatic Rings

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (CAS 690960-07-7) Structural Difference: Incorporates a benzothiazole ring instead of 4-ethoxyphenyl. However, increased molecular rigidity could reduce solubility .
  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Structural Difference: Expanded polycyclic system with pyrrolo-thiazolo-pyrimidine and pyridine-triazole units.

Antifungal Activity

  • Target Compound: Predicted to inhibit fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron, similar to fluconazole. The 4-ethoxyphenyl group may reduce CYP3A4-mediated metabolism compared to smaller alkoxy groups .
  • S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives :
    • Activity : Demonstrated MIC values of 2–8 µg/mL against Candida albicans. The pyrrole-thiol moiety enhances metal chelation, but shorter alkyl chains reduce membrane penetration .
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles :
    • Activity : IC₅₀ of 1.5 µM against Aspergillus fumigatus due to thiadiazole-enhanced hydrogen bonding .

ADME Properties

Property Target Compound N-(4-Methoxyphenyl) Analog Benzothiazole Derivative
LogP ~3.8 (predicted) 3.5 4.2
Solubility (µg/mL) ~15 (moderate) 25 <10
Metabolic Stability High (ethoxy resistance to oxidation) Moderate (methoxy demethylation) Low (benzothiazole sulfoxidation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.